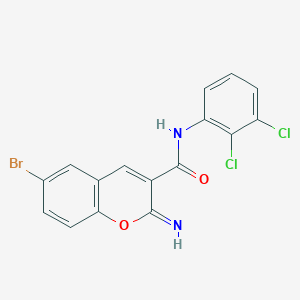![molecular formula C22H20FNO3S B4615313 ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4615313.png)
ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene carboxylate derivatives involves various chemical reactions, including the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with different aldehydes or isothiocyanates, employing reflux conditions in methanol or other solvents for compound stabilization. Such processes are crucial for the introduction of functional groups that define the compound's chemical behavior and potential applications (Wardaman, 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing intricate details about molecular geometry, intermolecular interactions, and crystalline forms. These structures are typically characterized by specific spatial arrangements that influence their reactivity and interactions with other molecules (Menati et al., 2020).
Chemical Reactions and Properties
Chemical properties of thiophene carboxylates are defined by their reactivity towards various reagents, leading to the formation of a wide range of derivatives with distinct functional groups. These reactions are often influenced by the compound’s inherent electronic and steric properties, which determine its suitability for further chemical transformations and potential utility in synthesis and industrial applications (Albreht et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, play a significant role in determining the practical applications of these compounds. X-ray crystallography has been instrumental in defining the solid-state structures of thiophene derivatives, providing insights into their stability, packing, and potential as functional materials (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical behavior of thiophene carboxylate derivatives is significantly influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can alter their reactivity patterns, making them suitable for a variety of chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions. These properties are essential for tailoring the compound for specific uses, including material science and pharmaceutical synthesis (Singh et al., 2013).
Applications De Recherche Scientifique
Synthesis and Characterization of Thiophene Derivatives
Thiophene derivatives, such as ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl 2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been synthesized and characterized for their potential applications in various fields including pharmaceuticals, materials science, and as disperse dyes for polyester fibers. These compounds demonstrate the versatility of thiophene derivatives in chemical synthesis and their applicability in creating functional materials with specific desired properties (Iyun et al., 2015).
Antimicrobial and Antioxidant Activities
Some thiophene derivatives, such as those bearing oligo (ethylene glycol) spacers and crown ethers, have been explored for their antimicrobial and antioxidant activities. The investigation into these activities highlights the potential for thiophene-based compounds to contribute to the development of new pharmaceuticals and preservatives with enhanced efficacy and stability (Almeida et al., 2009).
Application in Dyeing Polyester Fibres
The structural flexibility of thiophene derivatives allows for their application as disperse dyes in the textile industry. Compounds synthesized from thiophene and various substituents have been evaluated for their dyeing performance on polyester fabric, demonstrating good levelness and fastness properties, which are critical for the production of high-quality textiles (Sabnis & Rangnekar, 1989).
Luminescence Sensing
Thiophene derivatives have also been utilized in the development of luminescence sensors. Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate and thiophene have shown selective sensitivity to benzaldehyde-based derivatives. This property can be leveraged in chemical sensing applications, offering a pathway to the development of highly sensitive and selective sensors (Shi et al., 2015).
Propriétés
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S/c1-4-27-22(26)19-17(15-10-9-13(2)11-14(15)3)12-28-21(19)24-20(25)16-7-5-6-8-18(16)23/h5-12H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWXYAEOOVVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)
![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)
![1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)


![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)